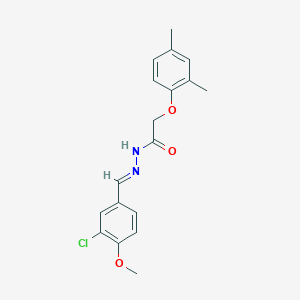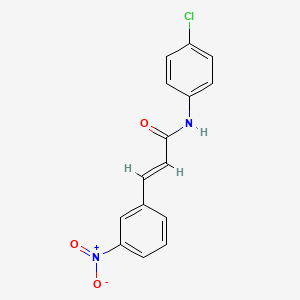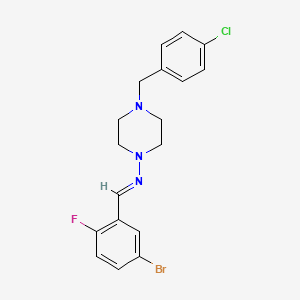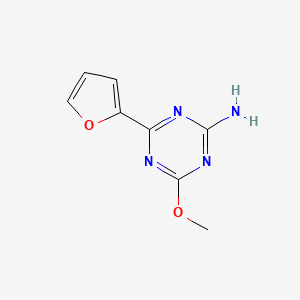![molecular formula C16H15N3O3 B5538804 2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step reactions that incorporate the quinoline core with oxadiazole rings through various synthetic strategies. A notable approach includes the oxidative cyclization of precursor hydrazides under specific conditions to form the desired oxadiazole ring, followed by further functionalization to introduce the tetrahydrofuran and methoxy groups (Joshi et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a quinoline ring system, which contributes to the molecule's aromaticity and stability. The 1,2,4-oxadiazole ring introduces nitrogen atoms into the structure, which can significantly impact the compound's electronic properties and potential for hydrogen bonding. The tetrahydrofuran moiety adds a degree of flexibility and can influence the overall conformation of the molecule.
Chemical Reactions and Properties
Compounds containing the quinoline and oxadiazole rings are susceptible to various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions can be utilized to further modify the compound, introducing new functional groups or altering existing ones to enhance desired properties or reduce undesired effects (Karkara et al., 2020).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Quinoline derivatives have also shown a wide range of antibacterial and antimicrobial activities. Studies on various quinoline compounds, such as 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline and related derivatives, revealed their potential in fighting bacterial infections. These compounds have been tested in vitro for their antibacterial activity, showcasing their importance in drug design and medicinal chemistry due to their pharmacological activities (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Anti-Inflammatory and Molecular Docking Studies
Quinoline derivatives incorporating tetrazole elements have been synthesized and evaluated for their anti-inflammatory properties. For example, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog showed promising in vitro anti-inflammatory activity. Molecular docking studies further supported the compound's potential activity, providing insight into its mechanism of action and offering a foundation for the development of new anti-inflammatory drugs (Sureshkumar et al., 2017).
Propiedades
IUPAC Name |
5-(2-methoxyquinolin-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-8-12(11-4-2-3-5-13(11)17-14)16-18-15(19-22-16)10-6-7-21-9-10/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFNRMJBOUZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)
![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)


